4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, which is further connected to a pyridine ring via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2’-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the ethynyl and pyridine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols.
Scientific Research Applications
4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3’-(Trifluoromethoxy)[1,1’-biphenyl]-4-methanol
- 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-yl)methanol
- 3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl
Uniqueness
4-{[3’-(Trifluoromethoxy)[1,1’-biphenyl]-3-yl]ethynyl}pyridine is unique due to its ethynyl linkage, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of novel materials and in medicinal chemistry research .
Properties
CAS No. |
918540-95-1 |
---|---|
Molecular Formula |
C20H12F3NO |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[2-[3-[3-(trifluoromethoxy)phenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)25-19-6-2-5-18(14-19)17-4-1-3-16(13-17)8-7-15-9-11-24-12-10-15/h1-6,9-14H |
InChI Key |
MOYHGLGLISUSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.